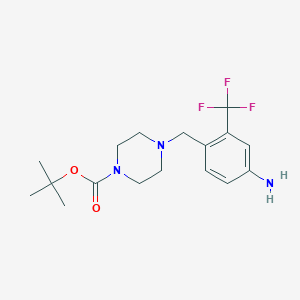

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a piperazine ring with a tert-butyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is widely used in scientific research due to its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs. Additionally, it is used in the study of enzyme inhibitors and receptor modulators .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate:

These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical and biological properties.

Biological Activity

Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate, commonly referred to as Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine , is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 859027-30-8

- Molecular Formula : C17H24F3N3O2

- Molecular Weight : 359.39 g/mol

The biological activity of Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and oncology. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antidepressant-like effects : In preclinical models, it has shown promise in alleviating symptoms of depression, likely through modulation of serotonin and norepinephrine pathways.

- Antitumor activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationships (SAR)

The SAR studies have focused on modifying the piperazine ring and the benzyl substituent to optimize potency and selectivity. For instance:

- Substituting different amino groups on the piperazine has resulted in varying degrees of biological activity, with certain derivatives showing enhanced efficacy against specific targets.

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Trifluoromethyl substitution | Increased lipophilicity and CNS penetration | |

| Variations in piperazine substituents | Altered receptor binding profiles |

Case Studies

- In vitro Studies : A study demonstrated that Tert-butyl 4-Amino Trifluoromethyl Benzyl Piperazine showed an EC50 value of 2.1 μM against certain cancer cell lines, indicating moderate potency. The compound's activity was linked to its ability to inhibit key signaling pathways involved in cell proliferation .

- In vivo Models : In animal models, this compound exhibited oral bioavailability and therapeutic effects in models of acute and chronic infections, suggesting its potential utility beyond CNS applications .

Properties

Molecular Formula |

C17H24F3N3O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

tert-butyl 4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-13(21)10-14(12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3 |

InChI Key |

XRNROFUVYOTDNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.